The Strategic Role of N-Methoxy-N-methyl-thiazole-2-carboxamide in Modern Drug Discovery
The Strategic Role of N-Methoxy-N-methyl-thiazole-2-carboxamide in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxy-N-methyl-thiazole-2-carboxamide, bearing the CAS number 885278-18-2, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of this versatile molecule, detailing its chemical properties, synthesis, and critical applications as a Weinreb amide in the construction of complex molecular architectures for drug discovery. We will explore its role in the development of novel anticancer and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights. This document serves as a practical resource for researchers aiming to leverage the unique reactivity and structural attributes of this thiazole derivative in their synthetic and drug development endeavors.
Introduction: The Thiazole Moiety and the Significance of Weinreb Amides
The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, imparts unique physicochemical properties to molecules, often enhancing their biological activity.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2]
N-Methoxy-N-methyl-thiazole-2-carboxamide belongs to a special class of amides known as Weinreb amides. The defining feature of a Weinreb amide is its N-methoxy-N-methyl substitution, which renders the carbonyl group susceptible to nucleophilic attack by organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[3] This intermediate resists the typical over-addition that plagues reactions with other acylating agents, allowing for the controlled synthesis of ketones and aldehydes upon workup.[3] This unique reactivity makes N-Methoxy-N-methyl-thiazole-2-carboxamide a highly valuable and strategic building block in multi-step organic synthesis.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of N-Methoxy-N-methyl-thiazole-2-carboxamide.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 885278-18-2 | |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.21 g/mol | |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). | [4] |
Safety and Handling
The safety information for N-Methoxy-N-methyl-thiazole-2-carboxamide presents some inconsistencies across various supplier safety data sheets (SDS). Therefore, a cautious approach is warranted.
-
General Hazards: Some sources indicate that the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5] Conversely, other sources classify it as not a hazardous substance.[6] Given this discrepancy, it is prudent to handle the compound with care, assuming it to be potentially hazardous.
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
Synthesis and Experimental Protocols
The synthesis of N-Methoxy-N-methyl-thiazole-2-carboxamide is typically achieved through the conversion of thiazole-2-carboxylic acid into a Weinreb amide. This transformation can be accomplished using various coupling reagents. Below is a detailed, generalized protocol based on the use of 1,1'-carbonyldiimidazole (CDI), a common and effective activating agent for carboxylic acids.
Synthesis of N-Methoxy-N-methyl-thiazole-2-carboxamide
This protocol describes the activation of thiazole-2-carboxylic acid with CDI, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Caption: Synthetic workflow for N-Methoxy-N-methyl-thiazole-2-carboxamide.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiazole-2-carboxylic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.2-0.5 M.
-
Activation: To the stirred suspension, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature. The reaction mixture should become a clear solution with the evolution of CO₂ gas. Stir for 1-2 hours at room temperature to ensure complete formation of the activated acyl-imidazole intermediate.
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Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Methoxy-N-methyl-thiazole-2-carboxamide.
Applications in Drug Discovery
The utility of N-Methoxy-N-methyl-thiazole-2-carboxamide as a synthetic intermediate is highlighted by its application in the synthesis of various biologically active molecules. Its ability to serve as a precursor to 2-acylthiazoles allows for the construction of diverse compound libraries for screening and lead optimization.
Synthesis of Anticancer Agents
Thiazole-containing compounds have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines.[7][8][9][10] The general synthetic strategy often involves the reaction of a thiazole Weinreb amide with an organometallic reagent to introduce a specific aryl or alkyl ketone moiety, which is often a key pharmacophore for biological activity.
Caption: General synthetic route to bioactive thiazole derivatives.
Mechanism of Action Insights:
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Tubulin Polymerization Inhibition: Some 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[8]
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Kinase Inhibition: Other thiazole-based compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[10]
Illustrative Data:
Several studies have reported potent anticancer activity for thiazole-2-carboxamide derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Melanoma, Prostate | Low nM range | [9] |
| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast) | 6.10 ± 0.4 | [10] |
| Thiazole/thiadiazole carboxamides | Various | Moderate to significant | [11] |
Development of Anti-inflammatory Drugs (COX Inhibitors)
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Several novel thiazole carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][12][13][14]
Structure-Activity Relationship (SAR) Highlights:
-
The nature of the substituents on the thiazole ring and the carboxamide nitrogen is crucial for both potency and selectivity towards COX-2.[4][12]
-
Lipophilic groups can enhance binding to the hydrophobic channel of the COX active site, potentially increasing potency.[4]
-
Bulky substituents may hinder binding to the narrower active site of COX-1, thereby conferring selectivity for COX-2.[12]
Representative Biological Data:
| Compound Series | Target | Activity | Reference |
| Methoxyphenyl thiazole carboxamides | COX-1/COX-2 | Potent inhibition, some with selectivity for COX-2 | [4][12][13][14] |
| Thiazole-carboxamide derivatives | Antioxidant (DPPH scavenging) | IC₅₀ values in the low µM range | [2] |
Conclusion and Future Perspectives
N-Methoxy-N-methyl-thiazole-2-carboxamide is a valuable and versatile building block in modern organic synthesis and drug discovery. Its role as a Weinreb amide provides a reliable and efficient method for the synthesis of 2-acylthiazole derivatives, which are key intermediates in the development of novel therapeutic agents. The demonstrated potential of thiazole-based compounds in oncology and inflammation underscores the importance of this chemical entity. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex thiazole derivatives and the exploration of new therapeutic applications for this privileged scaffold. The continued investigation of the structure-activity relationships of thiazole-2-carboxamides will undoubtedly lead to the discovery of new and improved drug candidates.
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